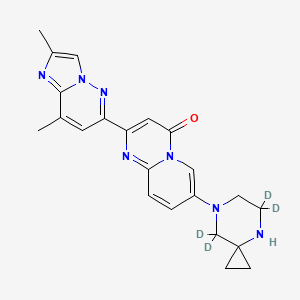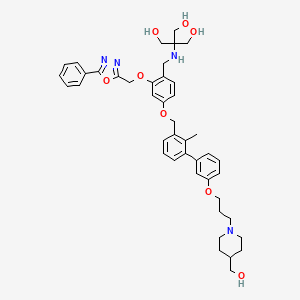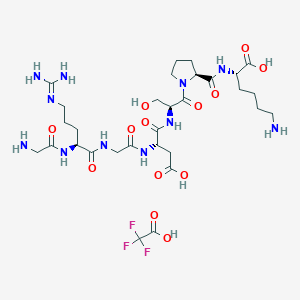![molecular formula C25H26ClN7O3 B12415315 N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B12415315.png)
N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its complex structure, which includes a pyrimidine ring, a morpholine ring, and a chloro-substituted phenyl group. It has been studied for its potential as a kinase inhibitor, particularly targeting Janus kinase 3 (JAK3), which plays a crucial role in immune cell signaling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidine core: This involves the reaction of appropriate aniline derivatives with chloro-substituted pyrimidine under controlled conditions.
Introduction of the morpholine ring: This step involves the reaction of the intermediate with morpholine in the presence of suitable catalysts.
Final coupling reaction: The final step involves coupling the intermediate with prop-2-enamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidine and phenyl derivatives, which can be further utilized in medicinal chemistry .
科学研究应用
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound is used in biological studies to understand kinase inhibition and its effects on cell signaling pathways.
Medicine: It has potential therapeutic applications as a kinase inhibitor, particularly in the treatment of immune-related disorders and cancers.
Industry: The compound can be used in the development of new pharmaceuticals and as a tool in drug discovery.
作用机制
The mechanism of action of N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide involves the inhibition of Janus kinase 3 (JAK3). This compound binds covalently to the ATP-binding site of JAK3, thereby preventing its activation and subsequent signaling through the JAK-STAT pathway. This inhibition leads to the suppression of immune cell signaling, which is beneficial in treating autoimmune diseases and certain cancers .
相似化合物的比较
Similar Compounds
Tofacitinib: Another JAK inhibitor used in the treatment of rheumatoid arthritis.
Ruxolitinib: A JAK1/2 inhibitor used in the treatment of myelofibrosis.
Baricitinib: A JAK1/2 inhibitor used in the treatment of rheumatoid arthritis.
Uniqueness
N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide is unique due to its high selectivity for JAK3, which reduces the likelihood of off-target effects compared to other JAK inhibitors. This selectivity is attributed to its ability to form a covalent bond with a unique cysteine residue in the JAK3 ATP-binding site .
属性
分子式 |
C25H26ClN7O3 |
|---|---|
分子量 |
508.0 g/mol |
IUPAC 名称 |
N-[3-[[5-chloro-2-[4-[(2-morpholin-4-ylacetyl)amino]anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C25H26ClN7O3/c1-2-22(34)29-19-4-3-5-20(14-19)30-24-21(26)15-27-25(32-24)31-18-8-6-17(7-9-18)28-23(35)16-33-10-12-36-13-11-33/h2-9,14-15H,1,10-13,16H2,(H,28,35)(H,29,34)(H2,27,30,31,32) |
InChI 键 |
YULLFCKYQFTWEM-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)NC(=O)CN4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


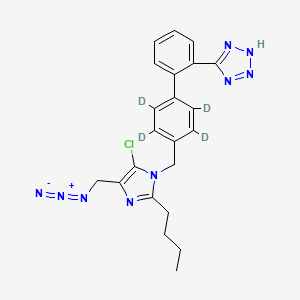
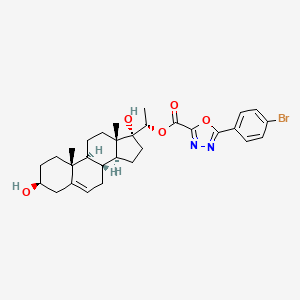

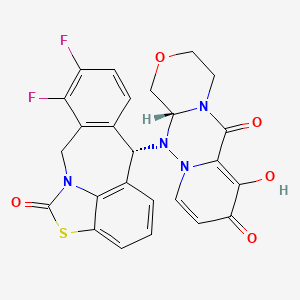
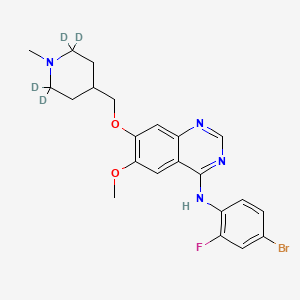
![1H-Pyrrole-3-methanamine,5-(2-fluorophenyl)-1-[[3-(3-methoxypropoxy)phenyl]sulfonyl]-N-methyl-d3](/img/structure/B12415256.png)
![2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B12415258.png)
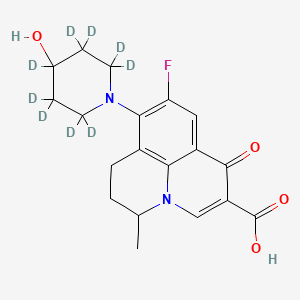
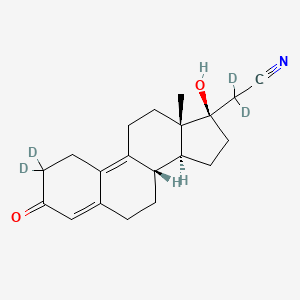
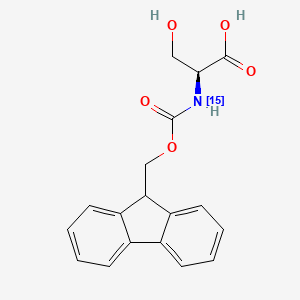
![(5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12415288.png)
